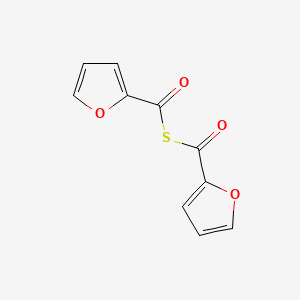
Furan-2-carboxylic Thioanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxylic Thioanhydride is a heterocyclic compound derived from furan, characterized by the presence of a thioanhydride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-2-carboxylic Thioanhydride can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This intermediate can then be treated with a thiol to yield the thioanhydride. The reaction conditions typically involve the use of an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Furan-2-carboxylic Thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioanhydride to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Furan-2-carboxylic Thioanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which Furan-2-carboxylic Thioanhydride exerts its effects involves the interaction of the thioanhydride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic Acid: A precursor to the thioanhydride, used in similar applications but with different reactivity.
Furan-2-carboxylic Acid Chloride: An intermediate in the synthesis of the thioanhydride, with applications in organic synthesis.
Thiophene-2-carboxylic Thioanhydride: A sulfur analog with similar reactivity but different electronic properties.
Uniqueness: Furan-2-carboxylic Thioanhydride is unique due to its combination of a furan ring and a thioanhydride group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C10H6O4S |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
S-(furan-2-carbonyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H |
Clé InChI |
VVWKFPPMWLKKFB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)SC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)


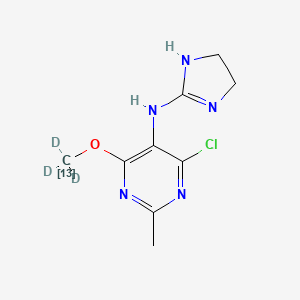
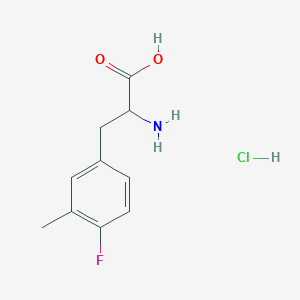
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
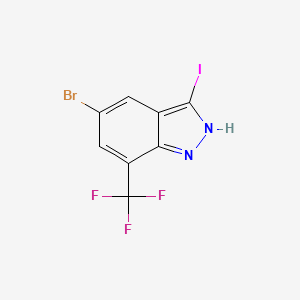
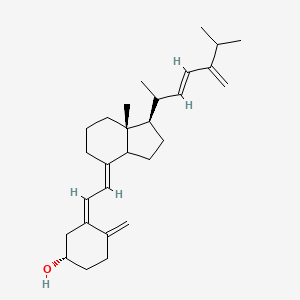
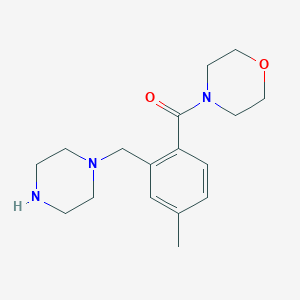
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
